4-Ethoxy-2-methylpyrimidine
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Overview
Description
4-Ethoxy-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its ethoxy group at position 4 and a methyl group at position 2. Pyrimidines are significant in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylpyrimidine typically involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The process includes:
Condensation Reaction: Ethyl acetoacetate reacts with formamide in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Substitution: The ethoxy group is introduced at position 4 through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
2-Methylpyrimidine: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxypyrimidine: Lacks the methyl group, which affects its steric and electronic properties.
2,4-Dimethylpyrimidine: Contains two methyl groups, altering its reactivity compared to 4-Ethoxy-2-methylpyrimidine.
Uniqueness: this compound is unique due to the presence of both ethoxy and methyl groups, which confer distinct reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-4-5-8-6(2)9-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPKZPQPXECBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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